molecular formula C21H19N5O4S B2543194 N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide CAS No. 1242956-52-0

N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide

Cat. No.: B2543194
CAS No.: 1242956-52-0
M. Wt: 437.47
InChI Key: VSNXXQCIDZDDSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds with structures incorporating elements of the mentioned chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of antipyrine-based heterocycles have been found to possess anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013). These compounds are synthesized through various chemical reactions and their structures elucidated by spectroscopic data. Their biological evaluation indicates potential for use in therapeutic applications against cancer cells and microbial infections.

Antiviral and Antitumoral Activity

In another study, derivatives with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibited promising in vitro antiviral and antitumoral activity. The structural variations on the phenyl moiety of these compounds allowed tuning of biological properties towards either antiviral or antitumoral activity. The antitumoral activity was attributed to the inhibition of tubulin polymerization, highlighting the potential for these compounds in cancer therapy (Jilloju et al., 2021).

Insecticidal Assessment

The insecticidal potential of synthesized heterocycles incorporating a thiadiazole moiety has been assessed against the cotton leafworm, Spodoptera littoralis. These studies suggest the role of such compounds in agricultural pest management, indicating their utility beyond medical applications (Fadda et al., 2017).

Anticonvulsant Activity

Alkanamide derivatives bearing heterocyclic rings such as 1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity. The research indicates that the inclusion of a 1,2,4-triazole ring enhances anticonvulsant activity, providing a basis for the development of new therapeutic agents in the treatment of epilepsy (Tarikogullari et al., 2010).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-16-10-14(11-17(12-16)30-2)22-18(27)13-31-21-24-23-19-20(28)25(8-9-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXXQCIDZDDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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